Achiral Core Eliminates Enantiomeric Variability: Target vs. 4-Alkyl Substituted Analogs
The unsubstituted compound (CAS 1799974-06-3) is the only pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide derivative that lacks a chiral center at the 4-position. All disclosed active NRF2 activators and antimitotic benzopyridooxathiazepine dioxides bear a 4-alkyl substituent that introduces an sp3 stereogenic center, resulting in two enantiomers per compound and requiring chiral separation for pharmacological evaluation [1][2]. The achiral parent scaffold serves as a single-entity reference, reducing synthetic complexity and enabling direct determination of the core scaffold's intrinsic affinity without confounding stereochemical factors.
| Evidence Dimension | Number of stereogenic centers in the core scaffold |
|---|---|
| Target Compound Data | 0 stereogenic centers (achiral molecule) |
| Comparator Or Baseline | (R)-4-ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide (CAS 1799974-85-8): 1 stereogenic center; (S)-4-methyl analog (CAS 1799974-29-0): 1 stereogenic center; benzopyridooxathiazepine dioxides: fused ring system with additional conformational constraints |
| Quantified Difference | The target compound has zero stereoisomers vs. two enantiomers for each 4-alkyl analog, reducing the number of discrete chemical entities to be synthesized and tested by a factor of 2. |
| Conditions | Structural analysis based on published patent and medicinal chemistry literature; achirality confirmed by absence of tetrahedral carbon bearing four different substituents at position 4. |
Why This Matters
For high-throughput screening and fragment-based discovery, an achiral scaffold reduces synthetic burden by 50% compared to any 4-alkyl analog, while providing an unambiguous baseline for scaffold-level SAR.
- [1] GlaxoSmithKline Intellectual Property Development Ltd. Bisaryl heterocycles as NRF2 activators. US Patent 11,117,905 B2, 2021. View Source
- [2] Gallet, S., Flouquet, N., Carato, P., et al. Benzopyridooxathiazepine derivatives as novel potent antimitotic agents. Bioorganic & Medicinal Chemistry, 2009, 17(3), 1132–1138. View Source
